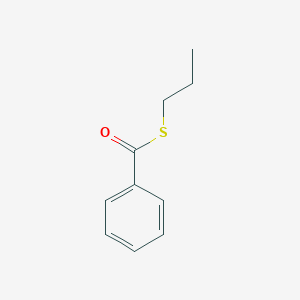

S-Propyl benzenecarbothioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39251-01-9 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

S-propyl benzenecarbothioate |

InChI |

InChI=1S/C10H12OS/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

YPACPXJQEYROHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

S-Propyl benzenecarbothioate, a thioester compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propyl group attached to a benzenecarbothioate moiety. Its chemical structure can be represented as follows:

This compound is part of a larger class of thioesters, which are known for their reactivity and utility in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : Thioesters can act as inhibitors for various enzymes by modifying active sites through nucleophilic attack.

- Radical Formation : Under UV light, this compound can undergo homolytic cleavage, generating free radicals that may interact with cellular components, leading to oxidative stress.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated significant inhibition zones when exposed to this compound. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The findings suggest that this compound can induce apoptosis in cancer cells. Table 2 presents the IC50 values for various cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 28 |

Case Studies

- Study on Antidiabetic Activity : A series of derivatives including this compound were evaluated for their antidiabetic properties. The study revealed that certain modifications enhanced the glucose uptake in muscle cells, suggesting potential therapeutic applications in diabetes management .

- Cancer Research : A comprehensive study explored the cytotoxic effects of thioester compounds on various cancer cell lines. This compound was found to significantly suppress cell proliferation in multiple types of cancer cells, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.